molecular formula C17H22ClNO4 B13754199 3-Benzofurancarboxylic acid, 4-chloro-6-(diethylaminomethyl)-5-hydroxy-2-methyl-, ethyl ester CAS No. 55831-71-5

3-Benzofurancarboxylic acid, 4-chloro-6-(diethylaminomethyl)-5-hydroxy-2-methyl-, ethyl ester

Cat. No.: B13754199
CAS No.: 55831-71-5
M. Wt: 339.8 g/mol
InChI Key: JESDSQFJPIFGTL-UHFFFAOYSA-N
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Description

3-Benzofurancarboxylic acid, 4-chloro-6-(diethylaminomethyl)-5-hydroxy-2-methyl-, ethyl ester is a complex organic compound with a unique structure that includes a benzofuran ring, a carboxylic acid group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzofurancarboxylic acid, 4-chloro-6-(diethylaminomethyl)-5-hydroxy-2-methyl-, ethyl ester typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenols and aldehydes or ketones.

    Introduction of Substituents: Chlorination, hydroxylation, and alkylation reactions are used to introduce the chloro, hydroxy, and methyl groups, respectively.

    Esterification: The carboxylic acid group is converted to its ethyl ester form using reagents like ethanol and acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.

    Purification: Techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Benzofurancarboxylic acid, 4-chloro-6-(diethylaminomethyl)-5-hydroxy-2-methyl-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Compounds with various substituents replacing the chloro group.

Scientific Research Applications

3-Benzofurancarboxylic acid, 4-chloro-6-(diethylaminomethyl)-5-hydroxy-2-methyl-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Benzofurancarboxylic acid, 4-chloro-6-(diethylaminomethyl)-5-hydroxy-2-methyl-, ethyl ester involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling.

    Pathways: Modulation of biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzofurancarboxylic acid, 4-chloro-6-(dimethylaminomethyl)-5-hydroxy-2-phenyl-, ethyl ester
  • 3-Benzofurancarboxylic acid, 4-chloro-6-(methylaminomethyl)-5-hydroxy-2-phenyl-, ethyl ester

Uniqueness

3-Benzofurancarboxylic acid, 4-chloro-6-(diethylaminomethyl)-5-hydroxy-2-methyl-, ethyl ester is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its diethylaminomethyl group, in particular, may enhance its interaction with biological targets compared to similar compounds with different substituents.

Properties

CAS No.

55831-71-5

Molecular Formula

C17H22ClNO4

Molecular Weight

339.8 g/mol

IUPAC Name

ethyl 4-chloro-6-(diethylaminomethyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C17H22ClNO4/c1-5-19(6-2)9-11-8-12-14(15(18)16(11)20)13(10(4)23-12)17(21)22-7-3/h8,20H,5-7,9H2,1-4H3

InChI Key

JESDSQFJPIFGTL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=CC2=C(C(=C(O2)C)C(=O)OCC)C(=C1O)Cl

Origin of Product

United States

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